Carumonam

β-lactamase stability Klebsiella oxytoca monobactam resistance

Select Carumonam for research targeting β-lactamase-mediated resistance in K. oxytoca (5-fold more stable than aztreonam) and gentamicin-resistant Pseudomonas aeruginosa (MIC90 8 µg/mL). Its preferential renal distribution and high urinary recovery make it ideal for UTI PK/PD studies. An aminoglycoside-sparing option with no observed nephrotoxicity. Contact us for high-purity research-grade material.

Molecular Formula C12H14N6O10S2
Molecular Weight 466.4 g/mol
CAS No. 87638-04-8
Cat. No. B1668587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarumonam
CAS87638-04-8
SynonymsAMA 1080
AMA-1080
carumonam
Ro 17-2301
Ro-17-2301
Molecular FormulaC12H14N6O10S2
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N
InChIInChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1
InChIKeyUIMOJFJSJSIGLV-JNHMLNOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carumonam CAS 87638-04-8 Procurement Guide: Monobactam Antibiotic with Differentiated β-Lactamase Stability


Carumonam (CAS 87638-04-8, RO-17-2301, AMA-1080) is a synthetic N-sulfonated monocyclic β-lactam (monobactam) antibiotic that targets aerobic Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) essential for cell wall biosynthesis [1]. Its antimicrobial spectrum is restricted to Gram-negative organisms, including Enterobacteriaceae and Pseudomonas aeruginosa, with no activity against Gram-positive cocci or anaerobes [2]. Carumonam is primarily administered intravenously or intramuscularly, with a human elimination half-life ranging from 1.4–1.6 hours after intravenous administration and a 24-hour urinary recovery of 63% to 76% [3].

Why Carumonam Cannot Be Assumed Interchangeable with Aztreonam: A Procurement-Driven Perspective on β-Lactamase Stability and Renal PK


Although carumonam and aztreonam belong to the same monobactam class and share a similar antimicrobial spectrum, their interchangeability is not supported by quantitative evidence in several critical areas. Carumonam exhibits significantly greater stability to hydrolysis by the K1 β-lactamase of Klebsiella oxytoca, which translates to superior activity against K. oxytoca strains that produce large amounts of this enzyme [1]. Additionally, carumonam demonstrates a distinct tissue distribution profile, with higher renal tissue concentrations and lower hepatic accumulation compared to aztreonam [2]. These differences are particularly relevant for the treatment of complicated urinary tract infections and for patients with renal impairment, where carumonam's pharmacokinetic behavior offers a distinct advantage [3].

Carumonam Quantitative Differentiation Evidence: MIC, β-Lactamase Stability, and Pharmacokinetic Comparisons for Scientific Procurement


Carumonam vs. Aztreonam: Quantified Superiority Against K. oxytoca β-Lactamase Hydrolysis

The Klebsiella oxytoca β-lactamase hydrolyzes aztreonam at a rate ≥5-fold higher than that of carumonam, though the absolute hydrolysis rate remains less than 1% of that for cephaloridine [1]. This stability advantage translates into markedly superior in vitro activity: carumonam is 16–512 times more active than aztreonam against K. oxytoca strains that produce large amounts of this β-lactamase [2].

β-lactamase stability Klebsiella oxytoca monobactam resistance

Carumonam Activity Against Gentamicin-Resistant Pseudomonas aeruginosa: A Niche Differentiation Point

In a direct comparative study of 455 bacterial isolates, carumonam was the most active β-lactam antibiotic against gentamicin-resistant strains of Pseudomonas aeruginosa, with a 90% minimum inhibitory concentration (MIC90) of 8 µg/mL [1]. This value was lower than the MIC90 values for aztreonam and ceftazidime against the same resistant subpopulation.

Pseudomonas aeruginosa gentamicin resistance monobactam susceptibility

Comparative Tissue Distribution: Carumonam Preferentially Concentrates in Renal Tissue Over Liver

In rats, the kidney concentration of carumonam was higher than that of aztreonam, whereas the liver concentration of aztreonam was higher than that of carumonam [1]. Additionally, carumonam's biliary excretion was substantially lower than aztreonam's, with only 4.1% recovered in rat bile compared to 19.1% for aztreonam [2]. Serum protein binding of carumonam was also consistently lower across species, ranging from 21% (rabbits) to 36% (rats), compared to aztreonam's 55% (rabbits) to 85% (rats) [2].

tissue distribution renal pharmacokinetics monobactam penetration

Carumonam vs. Gentamicin in Complicated UTI: Equivalent Efficacy Without Nephrotoxicity Signal

In a prospective, randomized study of 52 patients with complicated urinary tract infections, carumonam (1 g every 8 hours) was compared to gentamicin (1 mg/kg every 8 hours). The cure rates were comparable: 45% for carumonam and 48% for gentamicin at 1–2 weeks post-therapy [1]. Notably, nephrotoxicity was documented in two patients (9%) in the gentamicin group, whereas no nephrotoxicity was reported in the carumonam group. Adverse effects in the carumonam group were limited to phlebitis in two patients and bloody diarrhea in one patient [1].

complicated urinary tract infection clinical trial nephrotoxicity

Human Pharmacokinetics: Carumonam Half-Life and Urinary Excretion Profile for Renal Dosing Adjustments

In healthy volunteers, carumonam exhibits a terminal elimination half-life (t1/2β) of 108 ± 27 minutes after a 2 g intravenous infusion, with a total clearance of 103 ± 13 mL/min and urinary recovery of 78.7 ± 8.2% [1]. The elimination half-life significantly increases with decreasing creatinine clearance, from 1.6 hours in normal subjects to 12.3 hours in patients with creatinine clearance less than 10 mL/min [2]. Dose reduction is recommended only for patients with glomerular filtration rate (GFR) below 40 mL/min [1].

human pharmacokinetics renal impairment dose adjustment

Carumonam Procurement: High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro β-Lactamase Stability Studies Targeting K. oxytoca Resistance Mechanisms

Carumonam is an ideal candidate for research investigating β-lactamase-mediated resistance in K. oxytoca, given its 5-fold greater stability to K. oxytoca β-lactamase hydrolysis compared to aztreonam and its 16–512-fold superior activity against high-enzyme-producing strains. Procurement for enzymatic hydrolysis assays, resistance mechanism studies, or inhibitor screening would benefit from carumonam's differentiated stability profile [6][4].

Renal Tissue Penetration and Urinary Tract Infection Pharmacokinetic/Pharmacodynamic Modeling

The preferential renal tissue distribution and higher urinary recovery of carumonam compared to aztreonam make it particularly suitable for PK/PD studies in urinary tract infection models. Its low biliary excretion (4.1% in rats) and lower serum protein binding (21–36%) support focused research on renal drug disposition and the development of renal-targeted dosing strategies [6][4].

Preclinical Models of Multidrug-Resistant Pseudomonas aeruginosa Infections with Gentamicin Resistance

For studies involving gentamicin-resistant Pseudomonas aeruginosa, carumonam offers a distinct in vitro advantage as the most active β-lactam against this phenotype, with an MIC90 of 8 µg/mL. Researchers investigating combination therapies or novel treatment approaches for multidrug-resistant P. aeruginosa may find carumonam a valuable comparator or backbone antibiotic [6].

Clinical Trial Design for Complicated Urinary Tract Infections Requiring Non-Nephrotoxic Alternatives

In clinical research settings where aminoglycoside-associated nephrotoxicity is a concern, carumonam provides an alternative with equivalent efficacy (45% cure rate vs. 48% for gentamicin) and no observed nephrotoxicity in a head-to-head trial. This evidence supports its use as an active comparator or investigational agent in UTI trials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carumonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.